Cas no 2229245-19-4 (tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate
- EN300-1890196
- 2229245-19-4
-
- インチ: 1S/C15H21NO4/c1-10-6-7-11(12(18)8-10)15(5,9-17)16-13(19)20-14(2,3)4/h6-9,18H,1-5H3,(H,16,19)
- InChIKey: OHRNMORIZSVGCG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C=O)(C)C1C=CC(C)=CC=1O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 75.6Ų
tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1890196-10.0g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1890196-0.05g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1890196-0.25g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1890196-1g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1890196-5g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1890196-1.0g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1890196-2.5g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1890196-0.5g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1890196-0.1g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1890196-5.0g |
tert-butyl N-[2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-yl]carbamate |
2229245-19-4 | 5g |
$3812.0 | 2023-06-01 |
tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamateに関する追加情報
tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229245-19-4): A Comprehensive Overview
tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229245-19-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate is noteworthy for its intricate arrangement of functional groups. The molecule consists of a tert-butyl carbamate moiety attached to a substituted propanoyl group, which in turn is linked to a 2-hydroxy-4-methylphenyl ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it an interesting target for both academic and industrial research.
The synthesis of tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate typically involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-hydroxy-4-methylacetophenone with tert-butyl isocyanate in the presence of a suitable catalyst. The resulting intermediate is then subjected to further transformations to yield the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and ecological impact of production.
In terms of biological activity, tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. This finding has sparked interest in exploring its potential as a lead compound for drug development.
Beyond its enzymatic inhibition properties, tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate has also been investigated for its anti-inflammatory and antioxidant activities. In vitro experiments have shown that it can effectively reduce the production of pro-inflammatory cytokines and scavenge reactive oxygen species (ROS). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety and efficacy.
In addition to its direct therapeutic applications, tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate has also been explored as a tool for chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable probe for studying cellular processes and disease mechanisms. Researchers are using this compound to gain insights into the molecular basis of various diseases, which could lead to the identification of new therapeutic targets.
The future prospects for tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate are promising. Ongoing research efforts aim to optimize its structure for improved potency and selectivity, as well as to develop more efficient synthesis methods. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, tert-butyl N-2-(2-hydroxy-4-methylphenyl)-1-oxopropan-2-y lcarbamate (CAS No. 2229245-19-4) represents a fascinating molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.
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